

Chemical Structure and Bonding of 1,4-Benzoquinone

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Compound of Interest

Compound Name: 1,4-Benzoquinone

Cat. No.: B044022

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Molecular Structure

1,4-Benzoquinone, also known as p-benzoquinone, is a cyclic organic compound with the chemical formula $C_6H_4O_2$. It consists of a six-membered carbon ring with two opposing carbonyl groups ($C=O$) and two carbon-carbon double bonds ($C=C$). The molecule is planar, a feature that has been confirmed by experimental techniques such as X-ray crystallography.^[1]

Bonding and Hybridization

The bonding in **1,4-benzoquinone** can be understood by considering the hybridization of its constituent atoms. Each of the six carbon atoms in the ring is sp^2 hybridized. This hybridization results in a trigonal planar geometry around each carbon atom, contributing to the overall planarity of the molecule. The sp^2 hybrid orbitals on each carbon form sigma (σ) bonds with adjacent atoms (either carbon or hydrogen). The remaining unhybridized p orbital on each carbon atom is oriented perpendicular to the plane of the ring.

The oxygen atoms of the carbonyl groups are also sp^2 hybridized. They form a σ bond with the carbon atom and have two lone pairs of electrons in the other two sp^2 hybrid orbitals. The unhybridized p orbital on the oxygen atom participates in pi (π) bonding with the corresponding carbon atom.

The π system of **1,4-benzoquinone** is formed by the overlap of the p orbitals of the six carbon atoms and the two oxygen atoms. This results in a system of delocalized π electrons, although

the delocalization is not as complete as in aromatic compounds like benzene. The structure is best described as a conjugated system of alternating single and double bonds.

Resonance Structures

The delocalization of π electrons in **1,4-benzoquinone** can be represented by several resonance structures. While the primary contributor is the structure with two C=C and two C=O double bonds, other resonance structures involving charge separation can be drawn. These minor contributors help to explain the reactivity of the molecule at different positions. The ability to draw these resonance structures is key to understanding the molecule's electronic properties and reactivity patterns.

Caption: Resonance structures of **1,4-benzoquinone**.

Quantitative Structural Data

The precise bond lengths and angles of **1,4-benzoquinone** have been determined experimentally using single-crystal X-ray diffraction. The following table summarizes these key structural parameters.

Bond Lengths and Angles

Bond/Angle	Type	Value
Bond Lengths	(Å)	
C1=O1	C=O	1.222
C1-C2	C-C	1.483
C2=C3	C=C	1.342
C3-C4	C-C	1.479
C4=O2	C=O	1.225
C4-C5	C-C	1.479
C5=C6	C=C	1.342
C6-C1	C-C	1.483
C2-H1	C-H	0.950
C3-H2	C-H	0.950
C5-H3	C-H	0.950
C6-H4	C-H	0.950
Bond Angles	(°)	
O1=C1-C2	O=C-C	121.2
O1=C1-C6	O=C-C	121.5
C2-C1-C6	C-C-C	117.3
C1-C2=C3	C-C=C	121.4
C1-C2-H1	C-C-H	119.3
C3=C2-H1	C=C-H	119.3
C2=C3-C4	C=C-C	121.8
C2=C3-H2	C=C-H	119.1
C4-C3-H2	C-C-H	119.1

O2=C4-C3	O=C-C	121.0
O2=C4-C5	O=C-C	121.3
C3-C4-C5	C-C-C	117.7
C4-C5=C6	C-C=C	121.4
C4-C5-H3	C-C-H	119.3
C6=C5-H3	C=C-H	119.3
C1-C6=C5	C-C=C	121.8
C1-C6-H4	C-C-H	119.1
C5=C6-H4	C=C-H	119.1

Data obtained from the Cambridge Structural Database (CSD), entry identifier: BENQON.

Experimental Protocols

Synthesis of 1,4-Benzoquinone from Hydroquinone

A common and reliable method for the synthesis of **1,4-benzoquinone** is the oxidation of hydroquinone. The following protocol details a procedure using potassium bromate as the oxidizing agent.

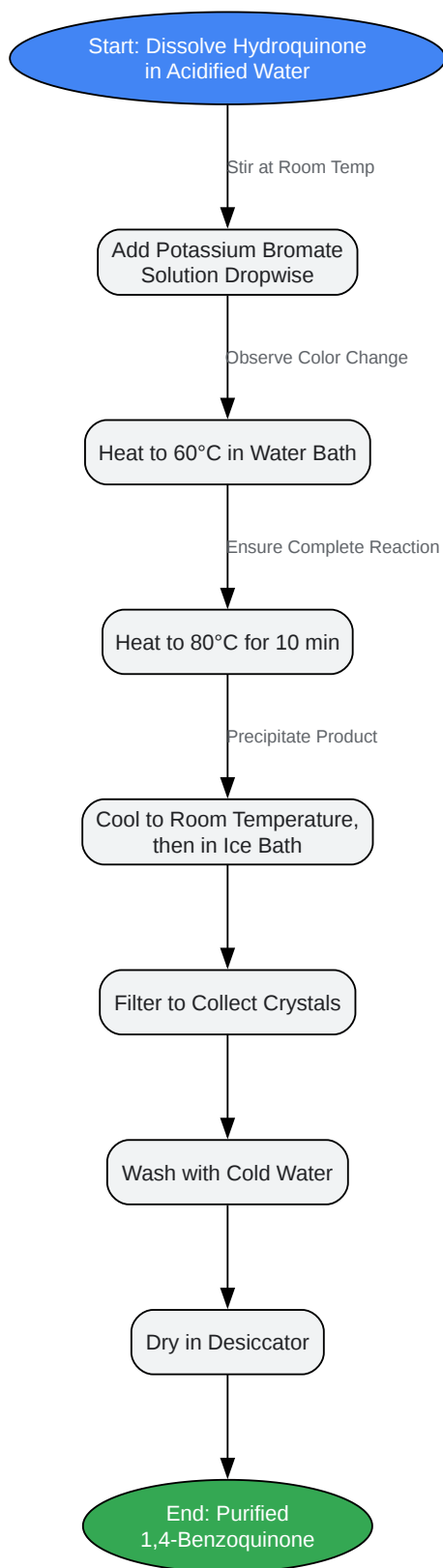
Materials:

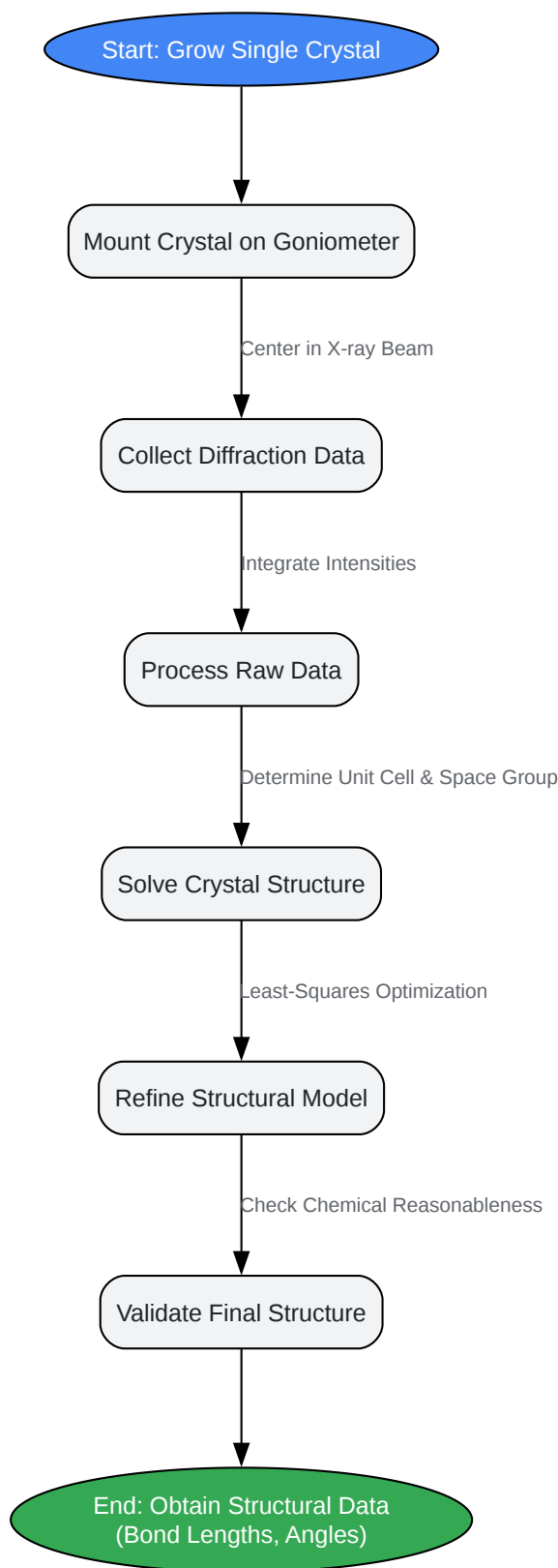
- Hydroquinone (5.0 g)
- Potassium bromate (2.8 g)
- 1 M Sulfuric acid (2.5 mL)
- Distilled water
- Three-necked round-bottom flask (100 mL)
- Magnetic stirrer with heating plate

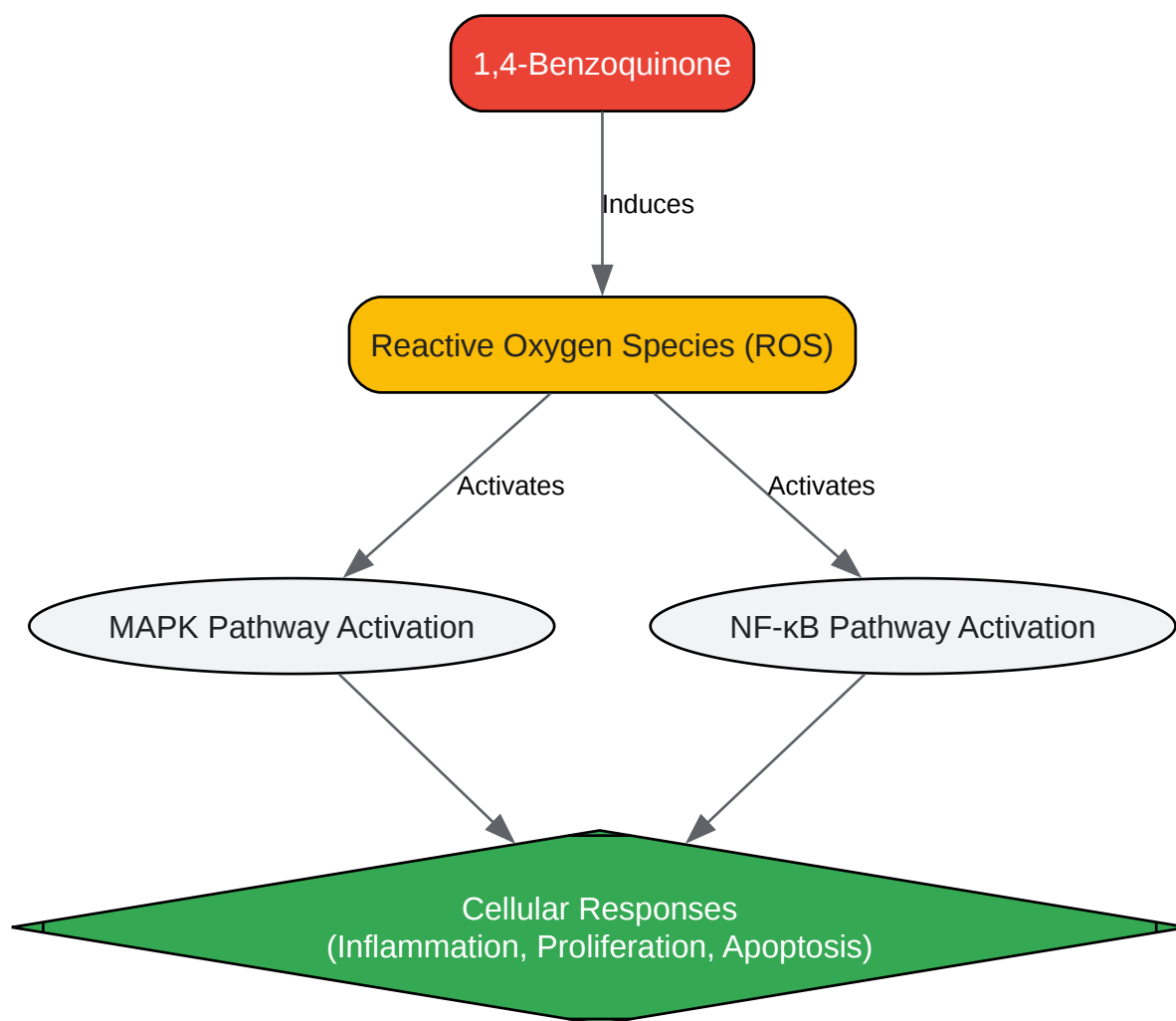
- Thermometer
- Dropping funnel
- Büchner funnel and flask
- Filter paper

Procedure:

- In the 100 mL three-necked round-bottom flask, combine 5.0 g of hydroquinone with 50 mL of distilled water containing 2.5 mL of 1 M sulfuric acid.
- Stir the mixture at room temperature until the hydroquinone is fully dissolved.
- In a separate beaker, prepare a solution of 2.8 g of potassium bromate in 20 mL of distilled water.
- Transfer the potassium bromate solution to the dropping funnel.
- Place the reaction flask in a water bath and begin to add the potassium bromate solution dropwise to the hydroquinone solution with continuous stirring. An initial color change to dark red or nearly black will be observed.
- After the addition is complete, heat the reaction mixture to 60°C in the water bath. The color of the mixture will change to a golden yellow.
- Continue heating at 80°C for an additional 10 minutes to ensure the reaction goes to completion.
- Cool the flask to room temperature, and then further cool in an ice bath to precipitate the product.
- Collect the yellow crystals of **1,4-benzoquinone** by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold distilled water.
- Dry the product in a desiccator. A typical yield for this reaction is approximately 71%.^[2]







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References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. benchchem.com [benchchem.com]
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